molecular formula C6H7ClFNS B8623271 2-Amino-4-fluorobenzenethiol hydrochloride

2-Amino-4-fluorobenzenethiol hydrochloride

Cat. No.: B8623271
M. Wt: 179.64 g/mol
InChI Key: JDSDBDMAPVLZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-fluorobenzenethiol hydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a mercapto group (-SH) and a fluoro group (-F) attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluorobenzenethiol hydrochloride typically involves the nucleophilic substitution of a fluoro group on a benzene ring. One common method includes the reduction of 2-nitro-5-fluoroaniline using hydrazine hydrate as a reductant under the catalysis of Raney-Nickel . The reduction product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobenzenethiol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to an amino group.

    Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrazine hydrate, Raney-Nickel catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted anilines.

Scientific Research Applications

2-Amino-4-fluorobenzenethiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobenzenethiol hydrochloride involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluoro group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-fluorobenzenethiol hydrochloride is unique due to the combination of its mercapto and fluoro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H7ClFNS

Molecular Weight

179.64 g/mol

IUPAC Name

2-amino-4-fluorobenzenethiol;hydrochloride

InChI

InChI=1S/C6H6FNS.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3,9H,8H2;1H

InChI Key

JDSDBDMAPVLZGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)S.Cl

Origin of Product

United States

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